molecular formula C17H23N3O B5671409 6,8-dimethyl-2-{[(3S)-3-piperidinylamino]methyl}-4-quinolinol dihydrochloride

6,8-dimethyl-2-{[(3S)-3-piperidinylamino]methyl}-4-quinolinol dihydrochloride

Cat. No. B5671409
M. Wt: 285.4 g/mol
InChI Key: URXKMELMACPOCG-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-dimethyl-2-{[(3S)-3-piperidinylamino]methyl}-4-quinolinol dihydrochloride is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMQX and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor found in the central nervous system.

Mechanism of Action

DMQX acts as a competitive antagonist of the 6,8-dimethyl-2-{[(3S)-3-piperidinylamino]methyl}-4-quinolinol dihydrochloride receptor by binding to the receptor's glycine-binding site. This binding prevents the activation of the receptor by glycine and reduces the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of long-term potentiation (LTP) and other synaptic plasticity processes.
Biochemical and Physiological Effects:
DMQX has been shown to have various biochemical and physiological effects in the central nervous system. It has been demonstrated to reduce the excitability of neurons and to modulate the release of neurotransmitters such as glutamate and dopamine. DMQX has also been shown to have neuroprotective effects against ischemic brain injury and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

DMQX is a valuable tool for studying the function of the 6,8-dimethyl-2-{[(3S)-3-piperidinylamino]methyl}-4-quinolinol dihydrochloride receptor and its role in various physiological and pathological processes. Its specificity and potency make it an ideal compound for pharmacological studies and for investigating the mechanisms of action of other drugs that target the 6,8-dimethyl-2-{[(3S)-3-piperidinylamino]methyl}-4-quinolinol dihydrochloride receptor. However, DMQX has some limitations, including its potential toxicity and its potential to interact with other ion channels and receptors in the central nervous system.

Future Directions

There are several future directions for research on DMQX and its potential applications. One area of interest is the development of more potent and selective 6,8-dimethyl-2-{[(3S)-3-piperidinylamino]methyl}-4-quinolinol dihydrochloride receptor antagonists that can be used to treat various neurological and psychiatric disorders. Another area of interest is the investigation of the role of the 6,8-dimethyl-2-{[(3S)-3-piperidinylamino]methyl}-4-quinolinol dihydrochloride receptor in various physiological processes, such as learning and memory, and the development of new drugs that can modulate the activity of this receptor. Finally, the potential use of DMQX as a neuroprotective agent in various neurological disorders is also an area of interest for future research.

Synthesis Methods

The synthesis of DMQX involves the reaction of 6,8-dimethyl-2-quinolinol with 3-piperidinylmethylamine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain DMQX dihydrochloride.

Scientific Research Applications

DMQX has been widely used in scientific research as a tool to study the function of the 6,8-dimethyl-2-{[(3S)-3-piperidinylamino]methyl}-4-quinolinol dihydrochloride receptor and its role in various physiological and pathological processes. This compound has been shown to block the 6,8-dimethyl-2-{[(3S)-3-piperidinylamino]methyl}-4-quinolinol dihydrochloride receptor-mediated synaptic transmission and to modulate the activity of other ion channels and receptors in the central nervous system.

properties

IUPAC Name

6,8-dimethyl-2-[[[(3S)-piperidin-3-yl]amino]methyl]-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-11-6-12(2)17-15(7-11)16(21)8-14(20-17)10-19-13-4-3-5-18-9-13/h6-8,13,18-19H,3-5,9-10H2,1-2H3,(H,20,21)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXKMELMACPOCG-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(N2)CNC3CCCNC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(N2)CN[C@H]3CCCNC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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